2-(Bromomethyl)-2-methyloxane
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Overview
Description
2-(Bromomethyl)-2-methyloxane is an organic compound that features a bromomethyl group attached to a methyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyloxane typically involves the bromination of a precursor compound. One common method is the bromination of 2-methyl-2-oxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyloxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include brominated oxanes and oxides.
Reduction: Products include methyl-substituted oxanes.
Scientific Research Applications
2-(Bromomethyl)-2-methyloxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for potential use in drug development and as a building block for bioactive compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-methyloxane in chemical reactions involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles due to the presence of the electron-withdrawing bromine atom, which makes the carbon atom electrophilic. The compound can participate in various substitution and addition reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxane ring.
2-(Chloromethyl)-2-methyloxane: Contains a chloromethyl group instead of a bromomethyl group.
2-(Iodomethyl)-2-methyloxane: Contains an iodomethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-2-methyloxane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in certain synthetic applications. The bromine atom provides a good leaving group, making the compound particularly useful in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts .
Properties
Molecular Formula |
C7H13BrO |
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Molecular Weight |
193.08 g/mol |
IUPAC Name |
2-(bromomethyl)-2-methyloxane |
InChI |
InChI=1S/C7H13BrO/c1-7(6-8)4-2-3-5-9-7/h2-6H2,1H3 |
InChI Key |
VJBBBDJHTIGVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)CBr |
Origin of Product |
United States |
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